![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O-[R-3-羟基肉豆蔻酰]-N-乙酰葡萄糖胺三盐 (90%) CAS No. 112710-84-6](/img/new.no-structure.jpg)

UDP-3-O-[R-3-羟基肉豆蔻酰]-N-乙酰葡萄糖胺三盐 (90%)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

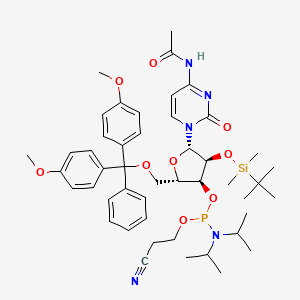

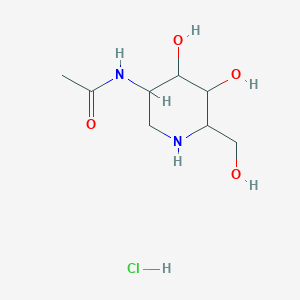

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90 per cent) is a complex biochemical compound involved in the biosynthesis of lipid A, a crucial component of the lipopolysaccharide layer in the outer membrane of Gram-negative bacteria. This compound plays a significant role in the survival and pathogenicity of these bacteria by contributing to the structural integrity and protective functions of the bacterial outer membrane .

科学研究应用

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine has several scientific research applications:

作用机制

Target of Action

The primary target of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, also known as LpxC . LpxC is a zinc-dependent hydrolase enzyme that plays a crucial role in the biosynthesis of lipid A, a component essential for the survival and virulence of Gram-negative bacteria .

Mode of Action

The compound interacts with LpxC by transferring 3-hydroxy-arachidonic acid from the acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine . This interaction results in the production of UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-a-d-glucosamine .

Biochemical Pathways

The compound affects the lipid A biosynthesis pathway, specifically the step catalyzed by LpxC . The downstream effects include the production of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .

Result of Action

The action of the compound leads to the inhibition of LpxC, thereby disrupting the biosynthesis of lipid A . This can result in the death of Gram-negative bacteria, as they rely on lipid A for survival . Additionally, bacteria with reduced lipid A are hypersensitive to antibacterials .

生化分析

Biochemical Properties

The compound interacts with a variety of enzymes and proteins. One of the key enzymes it interacts with is the UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . The nature of these interactions involves the transfer of acyl groups, which is a crucial step in lipid A biosynthesis .

Cellular Effects

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) influences cell function by participating in the biosynthesis of lipid A . Lipid A is a component of lipopolysaccharides (LPS), which are integral parts of the outer membrane of gram-negative bacteria. The biosynthesis of lipid A can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) involves its interaction with the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase . This enzyme catalyzes the N-acylation of UDP-3-O- (hydroxytetradecanoyl)glucosamine using 3-hydroxytetradecanoyl-ACP as the acyl donor . This reaction results in the formation of UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine .

Metabolic Pathways

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90%) is involved in the lipid A biosynthetic process . This process is a part of the larger metabolic pathway of lipopolysaccharide biosynthesis . The enzymes and cofactors it interacts with in these pathways include the enzyme UDP-3-O- (3-hydroxymyristoyl)glucosamine N-acyltransferase .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine involves multiple enzymatic steps. The key enzyme, UDP-3-O-acyl-glucosamine N-acyltransferase (LpxD), catalyzes the transfer of a 3-hydroxymyristoyl group from an acyl carrier protein to UDP-3-O-glucosamine . The reaction conditions typically involve the presence of the enzyme, the acyl carrier protein, and the UDP-3-O-glucosamine substrate under physiological conditions.

Industrial Production Methods

Industrial production of this compound is not widely documented, likely due to its specific and complex nature. it can be inferred that large-scale production would require biotechnological methods involving the cultivation of bacteria that naturally produce the necessary enzymes, followed by extraction and purification processes.

化学反应分析

Types of Reactions

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine primarily undergoes acylation reactions. The enzyme LpxD facilitates the acylation of UDP-3-O-glucosamine with a 3-hydroxymyristoyl group .

Common Reagents and Conditions

The common reagents involved in these reactions include the acyl carrier protein, UDP-3-O-glucosamine, and the enzyme LpxD. The reactions typically occur under physiological conditions, which include a neutral pH and moderate temperatures.

Major Products

The major product of the acylation reaction is UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-α-D-glucosamine . This product is a crucial intermediate in the biosynthesis of lipid A.

相似化合物的比较

Similar Compounds

UDP-3-O-acyl-glucosamine: This compound is similar in structure but lacks the specific 3-hydroxymyristoyl group.

Lipid A precursors: Other intermediates in the lipid A biosynthesis pathway share structural similarities with UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine.

Uniqueness

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine is unique due to its specific role in the acylation step of lipid A biosynthesis. This specificity makes it a critical target for antibacterial drug development, as inhibiting its synthesis can disrupt the formation of the bacterial outer membrane, leading to bacterial death .

属性

CAS 编号 |

112710-84-6 |

|---|---|

分子式 |

C₃₅H₆₄N₄O₂₂P₂ |

分子量 |

954.84 |

同义词 |

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)